molecular formula C8H6Cl2O B1357130 2-(2,6-Dichlorophenyl)acetaldehyde CAS No. 20973-90-4

2-(2,6-Dichlorophenyl)acetaldehyde

Cat. No.: B1357130
CAS No.: 20973-90-4
M. Wt: 189.04 g/mol
InChI Key: BBJCWAGQXDWRKB-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6Cl2O It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 6 positions, and an aldehyde functional group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,6-Dichlorophenyl)acetaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of (2,6-dichlorophenyl)ethanol using Dess-Martin periodinane in dichloromethane at room temperature. The reaction typically proceeds for about 30 minutes, followed by workup with sodium bicarbonate and sodium thiosulfate solutions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to (2,6-dichlorophenyl)acetic acid using strong oxidizing agents.

    Reduction: The aldehyde group can be reduced to (2,6-dichlorophenyl)methanol using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: (2,6-Dichlorophenyl)acetic acid.

    Reduction: (2,6-Dichlorophenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dichlorophenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dichlorophenyl)acetonitrile: Similar structure but with a nitrile group instead of an aldehyde group.

    (2,6-Dichlorophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    (2,6-Dichlorophenyl)methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

Uniqueness

2-(2,6-Dichlorophenyl)acetaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJCWAGQXDWRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2,6-dichlorophenylethylalcohol (2.0 g, 10.5 mmol) and CH2Cl2 (50 mL) was added acetic acid 1,1-diacetoxy-3-oxo-1λ5-ioda-2-oxa-indan-1-yl ester (Dess-Martin periodinane; 4.9 g, 11.5 mmol) at rt. After 30 min. the mixture was diluted with satd. aq. NaHCO3 (10 mL) and satd. aq. Na2S2O3 (10 mL) and was stirred at rt for 1 h. The mixture was extracted with CH2Cl2 (3×15 mL) and the combined organic layers were dried (MgSO4), concentrated, and purified by FCC to afford a colorless solid (1.4 g, 70%). 1H NMR (CDCl3): 9.76 (dd, J=2.24, 1.12 Hz, 1H), 7.38 (d, J=8.1 Hz, 2H), 7.25-7.20 (m, 1H), 4.14 (d, J=0.93 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Yield
70%

Synthesis routes and methods II

Procedure details

A 200-mL three-necked flask equipped with a thermometer, a dropping funnel, a three-way stopcock, and a mechanical stirrer was purged with nitrogen. Thereto, were added 1.85 g (76 mmol) of magnesium, and 30 mL of diethyl ether. The dropping funnel was filled with a solution of 13.5 g (69 mmol) of 2,6-dichlorobenzyl chloride (produced by Tokyo Kasei K.K.) in 40 mL of diethyl ether. The solution was added dropwise into the flask by keeping the temperature of the reaction system at about 30° C. Thereafter, the reaction mixture was aged at room temperature for 30 minutes, and cooled with ice. Thereto, 6 g (82 mmol) of N,N-dimethylformamide was added dropwise. The reaction mixture was aged at room temperature for one hour, cooled with ice, and poured into 50 mL of 3N hydrochloric acid solution. The mixture was allowed to separate into phases, and the separated matter was extracted with diethyl ether. The combined organic phase was dried over anhydrous sodium sulfate. After filtration and concentration, 5 mL of methyl t-butyl ether was added to the concentration residue, and the mixture was heated to dissolve the residue. After cooling of the solution to room temperature, the deposited crystalline matter was collected by filtration to obtain 8.1 g (43 mmol) of crystalline 2,6-dichlorophenylacetaldehyde. (Yield: 62%)
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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